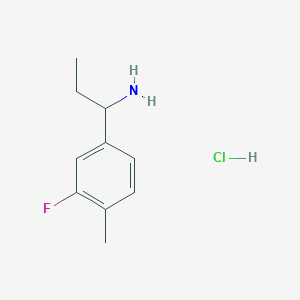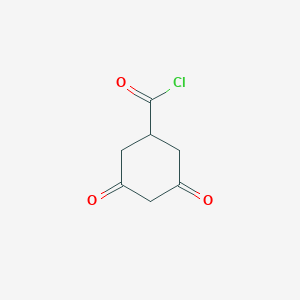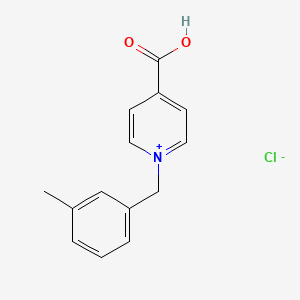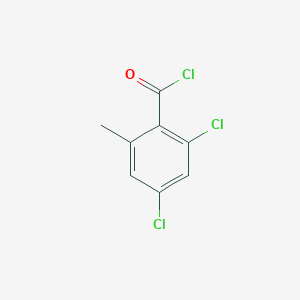
1-(3-Fluoro-4-methylphenyl)-propylamine hydrochloride
Vue d'ensemble
Description
“1-(3-Fluoro-4-methylphenyl)-propylamine hydrochloride” is a chemical compound with a CAS Number of 381237-35-0 . It has a molecular weight of 175.63 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using various methods. For instance, 1,2,4-triazole-containing scaffolds have been synthesized using 3-amino-1,2,4-triazole . Another compound, SSR125543A, was obtained by optimizing a lead compound .Molecular Structure Analysis
The InChI code for the compound is 1S/C8H10FN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H . This indicates that the compound has a fluorine atom and a methyl group attached to a phenyl ring, and a propylamine group attached to the phenyl ring.Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature at room temperature .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
1-(3-Fluoro-4-methylphenyl)-propylamine hydrochloride has been explored for its potential as a neurokinin-1 receptor antagonist. Harrison et al. (2001) discussed a compound with a long central duration of action, demonstrating effectiveness in pre-clinical tests for clinical efficacy in emesis and depression (Harrison et al., 2001).
Antibacterial and Antioxidant Properties
Research by Arutyunyan et al. (2012) and (2017) examined the antibacterial and antioxidant properties of derivatives of 1-(3-Fluoro-4-methylphenyl)-propylamine. They found that some compounds showed high antibacterial activity but generally did not neutralize superoxide radicals (Arutyunyan et al., 2012), (Arutyunyan et al., 2017).
Hepatoprotective Properties
The hepatoprotector properties of water-soluble derivatives of 1-(3-Fluoro-4-methylphenyl)-propylamine were explored by Dyubchenko et al. (2006). They found that some of these compounds had significant hepatoprotective activity against toxic hepatitis (Dyubchenko et al., 2006).
Pharmacokinetics and Metabolism
Wu et al. (2006) investigated the pharmacokinetics and metabolism of a compound related to 1-(3-Fluoro-4-methylphenyl)-propylamine in rats. They found that the compound had a low clearance, moderate volume of distribution, and was extensively metabolized (Wu et al., 2006).
Crystal Structure and Characterization
The crystal structure and characterization of derivatives of 1-(3-Fluoro-4-methylphenyl)-propylamine have been studied. For instance, Meenatchi et al. (2015) conducted studies on the crystal growth and characterization of such compounds, providing insights into their molecular properties (Meenatchi et al., 2015).
Anticancer Activity
Kumar et al. (2020) synthesized a novel derivative of 1-(3-Fluoro-4-methylphenyl)-propylamine and assessed its anticancer potential. Their findings suggested promising activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines (Kumar et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFVOFWZXWRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate](/img/structure/B1406786.png)
![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride](/img/structure/B1406788.png)



![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)

![1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1406797.png)
![[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1406799.png)
![8-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1406800.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406802.png)
![N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1406803.png)
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406805.png)
![1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1406806.png)
